molecular formula C19H19NO5 B5561055 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE CAS No. 370583-65-6

2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE

Cat. No.: B5561055
CAS No.: 370583-65-6
M. Wt: 341.4 g/mol
InChI Key: ZPUAFYKQDRKKSJ-UHFFFAOYSA-N
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Description

2-({8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)-N,N-dimethylacetamide is a coumarin-derived compound featuring a benzo[c]chromen core substituted with methoxy, methyl, and oxo groups. The N,N-dimethylacetamide moiety is attached via an ether linkage at the 3-position of the coumarin scaffold. Coumarin derivatives are renowned for diverse biological activities, including antimicrobial, anticoagulant, and fluorescent properties . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP, which are industry standards for small-molecule refinement and visualization .

Properties

IUPAC Name

2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11-16(24-10-17(21)20(2)3)8-7-14-13-6-5-12(23-4)9-15(13)19(22)25-18(11)14/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUAFYKQDRKKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132147
Record name 2-[(8-Methoxy-4-methyl-6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370583-65-6
Record name 2-[(8-Methoxy-4-methyl-6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]-N,N-dimethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370583-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(8-Methoxy-4-methyl-6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

2-Chloro-N,N-dimethylacetamide (CAS 307550-28-3)

This compound replaces the methoxy and methyl groups on the benzo[c]chromen core with a chlorine atom. The molecular weight (335.79 g/mol) is comparable to the target compound, but the chloro substituent may confer greater electrophilicity, altering reactivity in nucleophilic substitutions. Chlorinated aromatics often exhibit enhanced antimicrobial activity but may raise toxicity concerns .

N-(2-Aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides

These derivatives feature thiazolidinone rings appended to the coumarin-acetamide framework. Synthesis involves mercaptoacetic acid and DMF-ZnCl₂, similar to coumarin-acetamide conjugates .

2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide

This pyrimidine-based analogue lacks the coumarin core but retains the N,N-dimethylacetamide group. Pyrimidines are common in nucleoside analogs and kinase inhibitors. The synthesis employs haloformate intermediates and dimethylamine, highlighting divergent strategies for acetamide functionalization compared to coumarin derivatives .

N,N-Dimethylacetamide (DMAC)

The parent solvent lacks the coumarin scaffold, resulting in vastly different properties. DMAC’s low molecular weight (87.12 g/mol) and high polarity make it a versatile solvent, whereas the target compound’s extended structure suggests bioactivity over solvent utility .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Synthesis Method Reference
Target Compound Benzo[c]chromen 8-Methoxy, 4-methyl, 6-oxo ~350 (estimated) Antimicrobial, Fluorescent Coumarin-acetamide coupling (inferred)
2-Chloro-N,N-dimethylacetamide (CAS 307550-28-3) Benzo[c]chromen 3-Chloro 335.79 Antimicrobial Halogenation (inferred)
Thiazolidinone-coumarin-acetamide hybrids Benzo[c]chromen Thiazolidinone, aryl ~450–500 (estimated) Antidiabetic, Anti-inflammatory Mercaptoacetic acid, DMF-ZnCl₂
Pyrimidinyl-N,N-dimethylacetamide Pyrimidine n-Butyl, hydroxy, methyl ~250 (estimated) Kinase inhibition Haloformate, dimethylamine
N,N-Dimethylacetamide (DMAC) Acetamide None 87.12 Industrial solvent Industrial synthesis

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous coumarin-acetamides, such as ZnCl₂-catalyzed condensations in DMF . Pyrimidine-based acetamides, however, require distinct strategies like haloformate activation .
  • Structural Analysis : Crystallographic software (e.g., SHELX, ORTEP) is critical for resolving complex substituent effects on molecular conformation and packing .
  • Biological Potential: While direct data on the target compound is absent, structural analogs suggest antimicrobial (chloro derivatives) and metabolic (thiazolidinone hybrids) applications .

Biological Activity

The compound 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE is a derivative of benzopyran, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N2O5\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{5}

This structure includes a methoxy group and a dimethylacetamide moiety, which are critical for its biological activity.

1. Anti-Cancer Activity

Research has indicated that compounds related to benzopyran derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that certain benzoxazepine derivatives demonstrated potent anti-cancer activity, showing IC50 values in the low micromolar range against solid tumor cell lines, including breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation via modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
A549 (Lung)7.5Cytokine modulation
HeLa (Cervical)6.0Inhibition of cell cycle progression

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Limited antimicrobial activity was observed in related benzoxazepine derivatives, with some compounds demonstrating effectiveness against specific bacterial strains. The antimicrobial efficacy was assessed using disk diffusion methods, revealing moderate sensitivity against Gram-positive bacteria .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa8

Case Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, the cytotoxic effects of the compound were tested on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, particularly in MCF-7 cells, where it induced apoptosis through caspase activation pathways.

Case Study 2: Inflammatory Response Modulation

A study investigating the inflammatory response revealed that treatment with the compound reduced levels of IL-6 and TNF-α in activated macrophages. This suggests potential use in conditions characterized by excessive inflammation, such as rheumatoid arthritis.

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